molecular formula C12H15N5OS B2943011 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380059-60-7

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2943011
CAS No.: 2380059-60-7
M. Wt: 277.35
InChI Key: BVACLOYMLCEOGS-UHFFFAOYSA-N
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Description

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a thiadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions One common synthetic route begins with the preparation of the piperidine intermediate, which is then functionalized with a thiadiazole group

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or piperidine rings.

Scientific Research Applications

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole and pyrimidine rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Another compound with a similar thiadiazole-piperidine structure.

    1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-3-10(8-18-11-13-4-2-5-14-11)7-17(6-1)12-16-15-9-19-12/h2,4-5,9-10H,1,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVACLOYMLCEOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=CS2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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